![molecular formula C15H19NO3S2 B2404821 (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351664-18-0](/img/structure/B2404821.png)

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

カタログ番号 B2404821

CAS番号:

1351664-18-0

分子量: 325.44

InChIキー: QIUZTXKGYJQRMT-AWNIVKPZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a type of organic molecule with a spirocyclic structure . Spirocyclic compounds are a class of organic molecules that have two or more rings connected by a single atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar spirocyclic compounds have been synthesized through reactions involving substituted aryl halides and unactivated yne-en-ynes . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The spirocyclic structure indicates that the molecule contains at least two rings connected at a single atom .Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound were not found, similar compounds like decane are known to be liquid at room temperature, have a characteristic odor, and a boiling point of 174.1°C (345.4°F) .科学的研究の応用

- The compound has been utilized in the total synthesis of biologically important axane sesquiterpenes, specifically gleenol (1) and axenol (2) . These sesquiterpenes exhibit diverse biological activities, making their synthesis a valuable endeavor. Key features of this synthesis include Claisen rearrangement, installation of the C7 isopropyl group via ketene dithioacetal, and diastereoselective reduction of ketone under Birch conditions.

- Researchers have explored the enzymatic biosynthesis of sesquiterpenes using this compound. By expressing genes in the Basidiomycota genome, the compound’s skeletons and functional groups were studied in the fungus Fomitopsis velutipes . This work highlights the effectiveness of the compound as a substrate for sesquiterpene synthases.

- Pinacol boronic esters, structurally related to our compound, are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Our compound has been used in catalytic protodeboronation, enabling formal anti-Markovnikov alkene hydromethylation . This transformation opens up new synthetic possibilities.

- Boronic acids and their esters, including our compound, are considered for drug design and neutron capture therapy. However, their stability in water is a challenge . Investigating their behavior in biological systems could lead to novel drug delivery strategies.

- Derivatives of our compound, such as 2-(arylaminosulfonyl methyl)-1,3,4-oxa(thia)diazoles, have been evaluated for antimicrobial activity. In vitro screening against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (K. pneumoniae, P. vulgaris) as well as fungi (F. solani, C. lunata, A. niger) revealed potential activity . Further exploration could lead to new antimicrobial agents.

- Our compound has been employed in the formal total synthesis of natural products, including δ-®-coniceine and indolizidine 209B . These endeavors contribute to our understanding of complex molecules and their biological roles.

Total Synthesis of Axane Sesquiterpenes

Functional Characterization of Sesquiterpene Synthases

Hydromethylation of Alkenes via Protodeboronation

Drug Design and Delivery

Antimicrobial Activity Screening

Natural Product Synthesis

将来の方向性

特性

IUPAC Name |

8-[(E)-2-phenylethenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-6,13H,7-12H2/b13-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZTXKGYJQRMT-AWNIVKPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-t...

1537863-90-3; 1642303-04-5

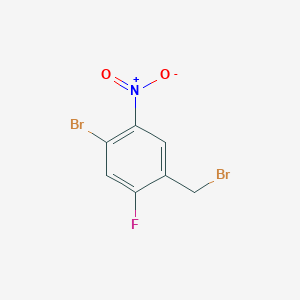

4-Bromo-2-fluoro-5-nitrobenzyl bromide

1379295-27-8

![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)

![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)

![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2404761.png)